

# Introduction: Unveiling a Key Fluorinated Intermediate

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## Compound of Interest

Compound Name: 2,4-Difluoro-6-hydroxybenzonitrile

Cat. No.: B1422714

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**2,4-Difluoro-6-hydroxybenzonitrile**, identified by the CAS Number 1261793-35-4, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors.<sup>[1]</sup> Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a nucleophilic hydroxyl group, and a versatile nitrile moiety—renders it a valuable and reactive building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a crucial intermediate in the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

## Physicochemical and Structural Properties

The utility of **2,4-Difluoro-6-hydroxybenzonitrile** in synthetic chemistry is largely dictated by its inherent physical and chemical properties. These attributes influence its reactivity, solubility, and handling requirements.

Property	Value	Source
CAS Number	1261793-35-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> F <sub>2</sub> NO	[1]
Molecular Weight	155.10 g/mol	[1]
Appearance	White to light yellow crystalline solid/powder	[2]
SMILES Code	N#CC1=C(O)C=C(F)C=C1F	[1]
Purity	Typically ≥95%	[3]

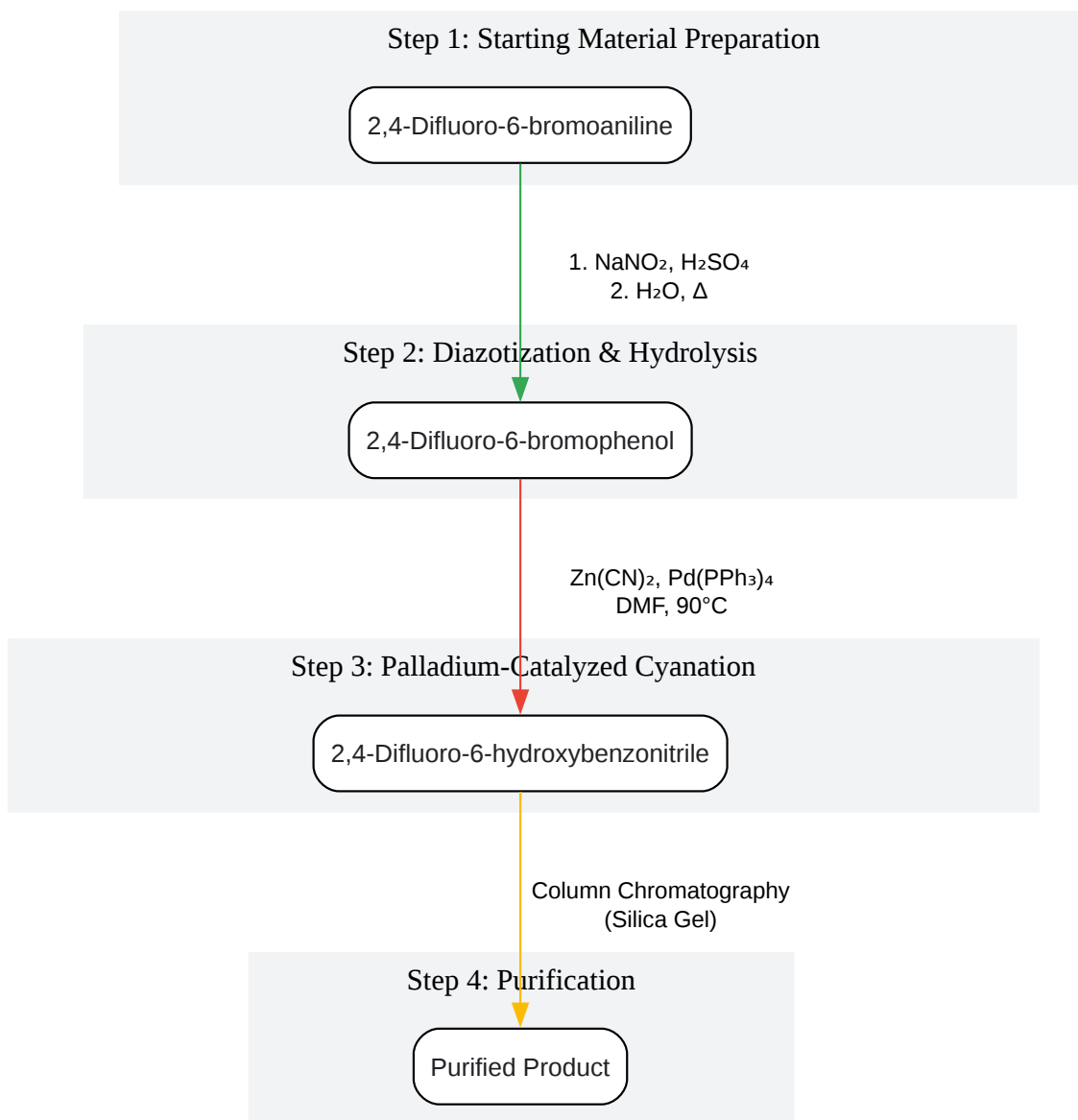
## Synthesis and Reaction Mechanisms

The synthesis of fluorinated benzonitriles is a critical area of research, as these compounds are precursors to a wide array of bioactive molecules. While specific, detailed synthetic routes for **2,4-Difluoro-6-hydroxybenzonitrile** are not extensively published in peer-reviewed journals, general methodologies for analogous compounds provide a well-established framework. A common approach involves the cyanation of a corresponding brominated precursor, a transformation that leverages transition metal catalysis.

A plausible synthetic pathway can be adapted from established methods for preparing similar fluorinated benzonitriles. For instance, a process for preparing 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene using a copper-catalyzed cyanation reaction has been detailed.[4] This provides a strong basis for a hypothetical, yet chemically sound, protocol for synthesizing the target molecule.

## Illustrative Synthetic Workflow

The following diagram outlines a logical workflow for a potential synthesis, starting from a readily available precursor and proceeding through key transformations.



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Caption: A potential synthetic workflow for **2,4-Difluoro-6-hydroxybenzonitrile**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on established organometallic cross-coupling reactions and provides a self-validating system through defined steps for reaction, workup, and purification.

- Reaction Setup:
  - To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,4-Difluoro-6-bromophenol (1.0 equiv.), Zinc Cyanide ( $\text{Zn}(\text{CN})_2$ , 0.6 equiv.), and Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.05 equiv.).
  - Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.<sup>[5]</sup> This step is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yield.
- Solvent Addition and Reaction:
  - Add anhydrous N,N-Dimethylformamide (DMF) via syringe. The solvent choice is crucial; DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the catalytic cycle.
  - Heat the reaction mixture to 90-100 °C with vigorous stirring.<sup>[5]</sup> The elevated temperature is necessary to overcome the activation energy of the oxidative addition step in the catalytic cycle.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
- Workup and Extraction:
  - Cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts.
  - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with the aqueous layer.

- Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.
- Purification and Characterization:
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
  - Combine the pure fractions and remove the solvent in vacuo to yield **2,4-Difluoro-6-hydroxybenzonitrile** as a solid.
  - Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{19}\text{F}$  NMR, and Mass Spectrometry.

## Applications in Drug Discovery and Medicinal Chemistry

The true value of **2,4-Difluoro-6-hydroxybenzonitrile** lies in its role as a versatile synthetic intermediate. The nitrile group is a particularly important pharmacophore, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor to other functionalities like amines and carboxylic acids.[\[6\]](#)

- Scaffold for Bioactive Molecules: The difluorinated phenol structure is a common motif in medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
- Precursor for Heterocyclic Synthesis: The nitrile and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are foundational structures in many approved drugs.
- Role in Kinase Inhibitors: Substituted benzonitriles are frequently incorporated into the structures of kinase inhibitors, where the nitrile group often forms a key hydrogen bond interaction with the hinge region of the enzyme's active site.

While extensive biological activity data for **2,4-Difluoro-6-hydroxybenzonitrile** itself is not widely published, its structural analogues are key components in the synthesis of pharmaceuticals.<sup>[7]</sup> Its utility is primarily as a building block for creating more elaborate molecules with therapeutic potential.<sup>[7]</sup>

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2,4-Difluoro-6-hydroxybenzonitrile** is paramount for ensuring personnel safety. The compound is classified with several hazards that necessitate careful management.

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled. <sup>[8]</sup>	P261: Avoid breathing dust. <sup>[8]</sup> P280: Wear protective gloves/protective clothing/eye protection. <sup>[8]</sup> P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. <sup>[8]</sup>
Skin Irritation	Causes skin irritation. <sup>[8][9]</sup>	P264: Wash skin thoroughly after handling. <sup>[9]</sup> P302 + P352: IF ON SKIN: Wash with plenty of soap and water. <sup>[9]</sup>
Eye Irritation	Causes serious eye irritation. <sup>[8][9]</sup>	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. <sup>[9]</sup>
Respiratory Irritation	May cause respiratory irritation. <sup>[9]</sup>	P271: Use only outdoors or in a well-ventilated area. <sup>[9]</sup> P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. <sup>[9]</sup>

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up and away from incompatible materials.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

## Conclusion

**2,4-Difluoro-6-hydroxybenzonitrile** is a specialized chemical intermediate with significant potential for researchers in drug development and materials science. Its carefully arranged functional groups provide a reactive platform for constructing complex molecular architectures. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for leveraging its full potential in the laboratory. While its primary role is that of a building block rather than a standalone bioactive agent, its importance in the synthetic pipeline that leads to innovative new molecules is indisputable.

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